Cbz-Leu-Abu-OH
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Overview
Description
Cbz-Leu-Abu-OH, also known as N-Carbobenzyloxy-L-leucyl-L-2-aminobutyric acid, is a synthetic peptide derivative. It is commonly used in peptide synthesis and serves as a building block for more complex peptides. The compound is characterized by its protective carbobenzyloxy (Cbz) group, which is used to protect the amino group during peptide synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-Leu-Abu-OH is synthesized through a series of chemical reactions involving the protection and deprotection of amino groups. The synthesis typically starts with the protection of the amino group of leucine using benzyl chloroformate (Cbz-Cl) under basic conditions. The protected leucine is then coupled with 2-aminobutyric acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). The final product, this compound, is obtained after purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Cbz-Leu-Abu-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the protective Cbz group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) is commonly used to remove the Cbz group.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Deprotected amino acids.
Substitution: Substituted peptide derivatives.
Scientific Research Applications
Cbz-Leu-Abu-OH has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of peptide-based materials and biocompatible hydrogels .
Mechanism of Action
The mechanism of action of Cbz-Leu-Abu-OH involves its role as a protected amino acid in peptide synthesis. The Cbz group protects the amino group from unwanted reactions during the synthesis process. The compound is incorporated into peptides through amide bond formation, and the protective group is removed under specific conditions to yield the final peptide product .
Comparison with Similar Compounds
Similar Compounds
Cbz-Leu-OH: Similar in structure but lacks the 2-aminobutyric acid moiety.
Cbz-Leu-Phe-OH: Contains phenylalanine instead of 2-aminobutyric acid.
Cbz-Leu-Val-OH: Contains valine instead of 2-aminobutyric acid
Uniqueness
Cbz-Leu-Abu-OH is unique due to the presence of the 2-aminobutyric acid moiety, which imparts specific properties to the peptide, such as increased hydrophobicity and potential biological activity. This makes it a valuable building block in the synthesis of peptides with unique structural and functional properties .
Properties
Molecular Formula |
C18H26N2O5 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]butanoic acid |
InChI |
InChI=1S/C18H26N2O5/c1-4-14(17(22)23)19-16(21)15(10-12(2)3)20-18(24)25-11-13-8-6-5-7-9-13/h5-9,12,14-15H,4,10-11H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t14?,15-/m0/s1 |
InChI Key |
YRFGOEXCVNSOSG-LOACHALJSA-N |
Isomeric SMILES |
CCC(C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C(=O)O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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